molecular formula C12H9FN2O3 B8785473 2-[(2-Fluoro-4-nitrophenoxy)methyl]pyridine

2-[(2-Fluoro-4-nitrophenoxy)methyl]pyridine

Cat. No. B8785473
M. Wt: 248.21 g/mol
InChI Key: JCIMNLNWSDBEOF-UHFFFAOYSA-N
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Patent
US07081461B1

Procedure details

An analogous reaction to that described in example 42b, but starting with 2-(hydroxymethyl)pyridine (3.50 g, 36 mmol) and 3,4-difluoronitrobenzene (5.00 g, 31.4 mmol), yielded 2-((2-pyridyl)methoxy)-5-nitrofluorobenzene (4.50 g, 58% yield) as a yellow solid. d) An analogous reaction to that described in example 42c, but starting with 2-((2-pyridyl)methoxy)-5-nitrofluorobenzene (4.5 g, 18.1 mmol), yielded 3-fluoro-4-((2-pyridyl)methoxy)aniline (1.86 g, 47% yield) as a yellow solid.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1.[F:9][C:10]1[CH:11]=[C:12]([N+:17]([O-:19])=[O:18])[CH:13]=[CH:14][C:15]=1F>>[N:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH2:2][O:1][C:15]1[CH:14]=[CH:13][C:12]([N+:17]([O-:19])=[O:18])=[CH:11][C:10]=1[F:9]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
OCC1=NC=CC=C1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An analogous reaction to

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)COC1=C(C=C(C=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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